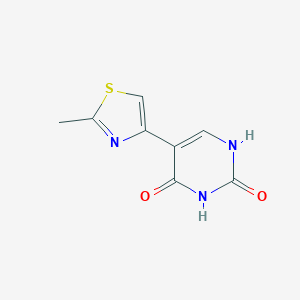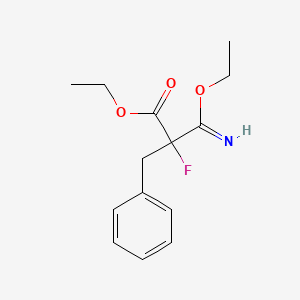
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate is an organic compound with the molecular formula C14H18FNO3 It is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a fluoro group attached to an iminopropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-oxopropanoate with benzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate, while reduction could produce ethyl 2-benzyl-3-ethoxy-2-fluoro-3-aminopropanoate.
Scientific Research Applications
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The benzyl and ethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate can be compared with other similar compounds such as:
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate: This compound differs by having an oxo group instead of an imino group.
Ethyl 2-benzyl-3-ethoxy-2-chloro-3-iminopropanoate: This compound has a chloro group instead of a fluoro group.
Ethyl 2-benzyl-3-methoxy-2-fluoro-3-iminopropanoate: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18283-08-4 |
|---|---|
Molecular Formula |
C14H18FNO3 |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate |
InChI |
InChI=1S/C14H18FNO3/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9,16H,3-4,10H2,1-2H3 |
InChI Key |
FJPWQBFKZFXCPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(CC1=CC=CC=C1)(C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
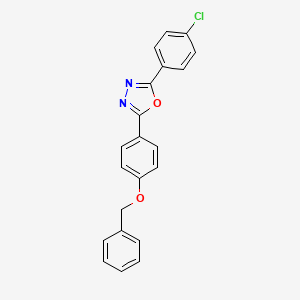
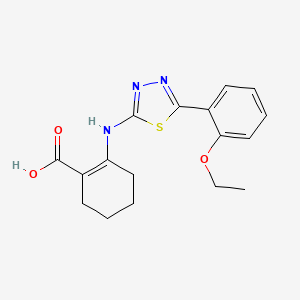



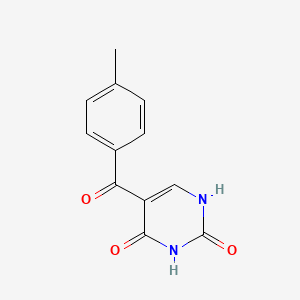

![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)


